N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Overview
Description
CAY10722, also known as N-[2-(2,4-dichlorophenyl)-5-benzoxazolyl]-benzeneacetamide, is a chemical compound that functions as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in modulating metabolic homeostasis as a NAD±dependent protein deacetylase in the mitochondria. Depending on the cancer cell type, Sirtuin 3 can function as either an oncogene or a tumor suppressor .
Preparation Methods
The synthetic route for CAY10722 involves the reaction of 2,4-dichlorophenylamine with benzoxazole-5-carboxylic acid, followed by the formation of the benzeneacetamide derivative. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial production methods for CAY10722 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
CAY10722 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CAY10722 may lead to the formation of a carboxylic acid derivative, while reduction may result in an amine derivative .
Scientific Research Applications
CAY10722 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin 3 and its effects on metabolic pathways.
Biology: Employed in research to understand the role of sirtuin 3 in cellular processes such as aging, apoptosis, and stress response.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where sirtuin 3 plays a significant role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 3 .
Mechanism of Action
CAY10722 exerts its effects by inhibiting the activity of sirtuin 3, a NAD±dependent protein deacetylase located in the mitochondria. Sirtuin 3 is involved in regulating metabolic homeostasis, and its inhibition can lead to alterations in cellular metabolism. The molecular targets of CAY10722 include various proteins and enzymes involved in metabolic pathways. The inhibition of sirtuin 3 can result in either oncogenic or tumor-suppressive effects, depending on the cancer cell type .
Comparison with Similar Compounds
CAY10722 is unique in its specific inhibition of sirtuin 3. Similar compounds include:
Sirtinol: Another sirtuin inhibitor that targets multiple sirtuin isoforms.
EX-527: A selective inhibitor of sirtuin 1, another member of the sirtuin family.
Tenovin-6: A compound that inhibits both sirtuin 1 and sirtuin 2.
Compared to these compounds, CAY10722 is unique in its selective inhibition of sirtuin 3, making it a valuable tool for studying the specific role of sirtuin 3 in various biological processes .
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVXMJZAPFVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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